Gonadorelin acetate

Catalog No.
S529152
CAS No.
34973-08-5
M.F
C57H79N17O15
M. Wt
1242.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gonadorelin acetate

CAS Number

34973-08-5

Product Name

Gonadorelin acetate

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C57H79N17O15

Molecular Weight

1242.3 g/mol

InChI

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1

InChI Key

NGCGMRBZPXEPOZ-HBBGHHHDSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

solubility

Soluble in DMSO, not in water

Synonyms

AY-24031; AY24031; AY 24031; GnRH; Dirigestran; Dirigestran Spofa; Gonadorelin Acetate; Cystorelin; Fertiline; Luprolite acetate; Lutrelef Lutrepulse.

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O

The exact mass of the compound Gonadorelin acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding the Hypothalamic-Pituitary-Gonadal Axis (HPGA)

    The HPGA is a complex hormonal pathway that regulates fertility. Researchers can use Gonadorelin acetate to study the responsiveness of the pituitary gland to GnRH stimulation. This can provide insights into the diagnosis and treatment of various HPGA disorders that affect fertility [].

  • Assisted Reproductive Technologies (ART)

    Gonadorelin acetate plays a crucial role in various ART procedures. It can be used to stimulate ovulation in females undergoing in vitro fertilization (IVF) or to control gonadotropin release for better timing of egg retrieval. In males, it can be used to improve sperm production in some cases of infertility.

  • Animal Research

    Gonadorelin acetate is a valuable tool in animal research to study reproductive physiology and develop new treatments for infertility in animals. Researchers can use it to manipulate hormone levels in animals, allowing them to investigate the effects on various aspects of reproduction.

Gonadorelin acetate is a synthetic analogue of gonadotropin-releasing hormone, which is a decapeptide responsible for stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. Its chemical formula is C57H81N17O16C_{57}H_{81}N_{17}O_{16} with a molecular weight of approximately 1260.38 g/mol. Gonadorelin acetate is utilized in various medical applications, particularly in reproductive health, by mimicking the natural hormone's action in regulating the reproductive axis in both males and females .

Gonadorelin acetate mimics the action of natural GnRH by binding to specific GnRH receptors on the pituitary gland cells. This binding triggers a signaling cascade that leads to the release of LH and FSH. LH stimulates ovulation in females and testosterone production in males, while FSH promotes egg and sperm development [].

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Molecular Weight: 1228.4 Da [].
  • Solubility: Freely soluble in water.
  • Melting Point: Not reported.
  • Boiling Point: Not reported (peptides decompose before reaching boiling point).
  • Stability: Sensitive to light and moisture.

Gonadorelin acetate is generally well-tolerated; however, side effects like headache, nausea, and flushing can occur []. It should be used with caution in individuals with certain medical conditions, such as pituitary tumors.

Gonadorelin acetate undergoes hydrolysis in biological systems, resulting in the formation of inactive peptide fragments. Its short half-life, ranging from 2 to 10 minutes initially and extending to 10 to 40 minutes terminally, necessitates continuous administration via infusion pumps for therapeutic use . The compound's stability is significantly influenced by its storage conditions; it remains stable at 24 degrees Celsius with 50% relative humidity for at least 12 months .

The primary biological activity of gonadorelin acetate involves stimulating the secretion of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. This action is crucial for regulating reproductive functions such as ovulation in females and spermatogenesis in males. The pulsatile release of gonadorelin is essential for maintaining normal reproductive function, as it influences the synthesis and release of these gonadotropic hormones .

Gonadorelin acetate is synthesized using solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into peptides, ensuring high purity and specific structural characteristics necessary for biological activity. The synthesis involves coupling protected amino acids on a solid support, followed by deprotection and cleavage to yield the final product .

Gonadorelin acetate has several clinical applications, including:

  • Infertility Treatment: It is used to stimulate ovarian function in women with hypothalamic amenorrhea or hypogonadotropic hypogonadism.
  • Diagnostic Use: Gonadorelin acetate can be employed in diagnostic tests to assess pituitary function.
  • Controlled Ovarian Stimulation: It plays a role in protocols for assisted reproductive technologies such as in vitro fertilization .

Research indicates that gonadorelin acetate interacts with specific receptors associated with gonadotropin-releasing hormone. These receptors mediate its action through G-protein coupled mechanisms, activating intracellular signaling pathways that lead to hormone secretion. Studies have also examined potential interactions with other hormonal therapies and their cumulative effects on reproductive health .

Gonadorelin acetate shares similarities with several compounds that also act on the gonadotropin-releasing hormone pathway. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Gonadorelin HydrochlorideSynthetic analogueSimilar action but different salt form; used similarly
Luteinizing Hormone-Releasing HormoneEndogenous hormoneNaturally occurring; longer half-life compared to gonadorelin acetate
GonadoliberinSynthetic analogueUsed primarily in veterinary medicine
CystorelinSynthetic analogueSimilar applications but primarily for livestock
DirigestranSynthetic analogueDifferent mechanism of action; less common

Gonadorelin acetate's unique properties stem from its specific chemical structure and its ability to be administered continuously via infusion, which allows for precise control over hormonal stimulation compared to other compounds that may have longer half-lives or different routes of administration .

Gonadorelin acetate is a synthetic decapeptide that possesses the same amino acid sequence as the naturally occurring gonadotropin-releasing hormone [1]. The molecular formula and weight of gonadorelin acetate are fundamental to understanding its chemical identity and properties.

The molecular formula of gonadorelin acetate in its free base form is C55H75N17O13, while the acetate salt form is represented as C55H75N17O13 · xC2H4O2 · yH2O, where x represents the number of acetate molecules and y represents the number of water molecules in the hydrated form [4] [8]. The molecular weight of gonadorelin in its free base form is 1182.29 g/mol, whereas the acetate salt form has a molecular weight of approximately 1242.34 g/mol [4] [16].

The following table presents the molecular formula and weight data for gonadorelin acetate:

PropertyValue
Molecular Formula (Free Base)C55H75N17O13
Molecular Formula (Acetate Salt)C55H75N17O13 · xC2H4O2 · yH2O
Molecular Weight (Free Base)1182.29 g/mol
Molecular Weight (Acetate Salt)1242.34 g/mol

The molecular structure of gonadorelin acetate includes multiple functional groups that contribute to its biological activity and physicochemical properties [7]. The presence of the acetate counterion in the salt form affects both the molecular weight and the overall stability of the compound [2].

Structural Characteristics and Peptide Sequence

Gonadorelin acetate is a decapeptide consisting of ten amino acids arranged in a specific sequence [5]. The peptide sequence of gonadorelin acetate is Glp-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, where Glp represents pyroglutamic acid and the C-terminal glycine is present as an amide [5] [8].

The amino acid sequence of gonadorelin acetate is as follows:

PositionAmino Acid
1Pyroglutamic acid (Glp/pGlu)
2Histidine (His)
3Tryptophan (Trp)
4Serine (Ser)
5Tyrosine (Tyr)
6Glycine (Gly)
7Leucine (Leu)
8Arginine (Arg)
9Proline (Pro)
10Glycinamide (Gly-NH2)

The structural characteristics of gonadorelin acetate include both hydrophobic and hydrophilic amino acid residues, which contribute to its overall physicochemical properties and biological activity [1] [7]. The presence of aromatic amino acids (histidine, tryptophan, and tyrosine) provides distinctive spectroscopic properties and contributes to the compound's conformational preferences [3].

The peptide backbone of gonadorelin acetate contains multiple peptide bonds that can adopt various conformations, contributing to the overall three-dimensional structure of the molecule [13]. The N-terminal pyroglutamic acid residue and the C-terminal glycinamide are important structural features that protect the peptide from degradation by aminopeptidases and carboxypeptidases, respectively [7] [8].

Physicochemical Properties

Gonadorelin acetate exhibits specific physicochemical properties that influence its stability, solubility, and overall behavior in various environments. Understanding these properties is essential for proper handling, storage, and application of the compound [6].

The physical appearance of gonadorelin acetate is described as a white to faintly yellowish amorphous powder [6] [18]. It is hygroscopic in nature, meaning it readily absorbs moisture from the surrounding environment, which can affect its stability and handling characteristics [6].

Solubility is a critical physicochemical property of gonadorelin acetate. The compound shows varying degrees of solubility in different solvents. It is very soluble in water, with a solubility of approximately 10 mg/mL in phosphate-buffered saline (pH 7.2) [14] [18]. In contrast, gonadorelin acetate has limited solubility in ethanol, with a reported value of approximately 0.25 mg/mL [14]. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with values of approximately 30 mg/mL in both solvents [14] [16].

The pH of a 1.6 mg/mL aqueous solution of gonadorelin acetate is approximately 4.5, indicating a slightly acidic nature [18]. This pH value is important for understanding the ionization state of the compound in solution and its potential interactions with other molecules [18].

The melting point of gonadorelin acetate is reported to be above 155°C, at which point the compound undergoes decomposition rather than a clean melting transition [6]. This thermal behavior is characteristic of many peptides and provides information about the compound's thermal stability [6].

The following table summarizes the key physicochemical properties of gonadorelin acetate:

PropertyValue
AppearanceWhite to faintly yellowish amorphous powder
Solubility in Water~10 mg/mL
Solubility in Ethanol~0.25 mg/mL
Solubility in DMSO~30 mg/mL
Solubility in DMF~30 mg/mL
pH (1.6 mg/mL aqueous solution)4.5
Melting Point>155°C (decomposition)

These physicochemical properties are important considerations for the handling, formulation, and storage of gonadorelin acetate in various applications [14] [18].

Conformational Analysis

Conformational analysis of gonadorelin acetate provides insights into the three-dimensional structure and dynamic behavior of the peptide, which are crucial for understanding its molecular interactions and biological activity [13].

Gonadorelin acetate is a linear decapeptide that does not possess a well-defined secondary structure in solution [13]. Instead, it exhibits conformational flexibility, allowing it to adopt multiple conformations depending on the environment [13]. This conformational flexibility is important for its biological function, as it enables the peptide to adapt to different receptor binding sites [13].

The peptide backbone of gonadorelin acetate contains multiple peptide bonds that can adopt various torsional angles, contributing to the overall conformational space accessible to the molecule [13]. The presence of proline at position 9 introduces a constraint in the peptide backbone, limiting the conformational freedom in that region of the molecule [5] [13].

Nuclear Magnetic Resonance (NMR) spectroscopy studies have been employed to investigate the conformational preferences of gonadorelin and its derivatives [13]. These studies have revealed that the peptide can adopt different conformations in solution, with certain regions showing preferences for specific structural motifs [13].

The conformational behavior of gonadorelin acetate is also influenced by its interactions with metal ions, such as zinc [13]. Studies have shown that the presence of zinc ions can trigger self-assembly of gonadorelin derivatives, leading to the formation of nanostructures and fibrils [13]. This metal-induced conformational change has implications for the formulation and delivery of gonadorelin acetate [13].

The following table summarizes key aspects of the conformational analysis of gonadorelin acetate:

AspectDescription
Secondary StructureLinear decapeptide with no defined secondary structure in solution
Peptide ConformationFlexible structure that can adopt multiple conformations
Structural FeaturesContains both hydrophobic and hydrophilic amino acid residues
Hydrogen BondingMultiple potential hydrogen bond donors (17) and acceptors (17)
Disulfide BridgesNo disulfide bridges present
Structural StabilityStabilized in salt form (acetate) compared to free base

The conformational analysis of gonadorelin acetate provides valuable information for understanding its structure-activity relationships and for the design of analogs with improved properties [13].

Salt Forms and Comparative Stability

Gonadorelin is available in different salt forms, with the acetate and hydrochloride salts being the most common [9]. The choice of salt form can significantly impact the stability, solubility, and overall physicochemical properties of the compound [9] [10].

Gonadorelin acetate has been extensively studied for its stability profile [10]. Research has shown that the gonadorelin acetate drug substance is stable for at least 12 months when stored at 24 degrees Celsius in 50% relative humidity [10]. Remarkably, it shows no degradation even under accelerated storage conditions, indicating excellent chemical stability [10].

The lyophilized form of gonadorelin acetate also demonstrates excellent stability, remaining stable for at least 18 months when stored at 24 degrees Celsius in 50% relative humidity [10]. Upon reconstitution, gonadorelin acetate maintains its stability for at least 45 days when stored at either 24 degrees Celsius or 37 degrees Celsius [10]. This extended stability after reconstitution is particularly advantageous for practical applications [10].

In comparison to other salt forms, gonadorelin acetate generally exhibits superior stability [9] [10]. The hydrochloride salt of gonadorelin, while also used in pharmaceutical preparations, is generally considered less stable than the acetate form and more susceptible to degradation under similar storage conditions [9] [12]. The free base form of gonadorelin is less stable than both salt forms, being more susceptible to hydrolysis and other degradation pathways [9].

The following table provides a comparison of the different salt forms of gonadorelin and their stability characteristics:

Salt FormStability CharacteristicsStorage Recommendations
Gonadorelin AcetateStable for at least 12 months at 24°C and 50% relative humidityStore at -20°C
Gonadorelin HydrochlorideLess stable than acetate form, more susceptible to degradationStore at -20°C
Gonadorelin (Free Base)Less stable than salt forms, more susceptible to hydrolysisStore at -20°C under inert atmosphere
Gonadorelin Acetate (Lyophilized)Excellent stability for at least 18 months at 24°C and 50% relative humidityStore at -20°C
Gonadorelin Acetate (Reconstituted)Stable for at least 45 days at 24°C or 37°CCan be stored at room temperature for short periods

The superior stability of gonadorelin acetate compared to other salt forms makes it the preferred choice for many applications [10] [12]. The acetate counterion appears to provide a stabilizing effect on the peptide structure, potentially through favorable ionic interactions and by creating a more favorable microenvironment that reduces degradation pathways [10].

Solid Phase Peptide Synthesis Techniques

Solid Phase Peptide Synthesis represents the predominant methodology for gonadorelin acetate production, offering systematic assembly of the decapeptide sequence through stepwise amino acid addition to an insoluble polymeric support [1] [2]. The fundamental principle involves anchoring the peptide chain to a solid resin via its carboxy-terminus, enabling efficient removal of excess reagents and byproducts through simple filtration and washing procedures [3] [4].

The synthesis proceeds through repetitive cycles consisting of four primary steps: deprotection of the amino-protecting group, washing to remove deprotection reagents, coupling of the next protected amino acid, and additional washing to eliminate unreacted coupling components [1] [5]. This methodology provides exceptional control over reaction conditions while minimizing peptide losses during purification steps.

Contemporary solid phase synthesis employs various resin types optimized for different synthetic strategies. Wang resin and Rink Amide resin represent the most frequently utilized supports for gonadorelin acetate synthesis, providing appropriate acid-labile linkages for peptide release [6] [7]. The selection of resin depends on the desired carboxy-terminal functionality, with Wang resin yielding peptide acids and Rink Amide resin producing peptide amides.

Coupling efficiency remains critical for successful synthesis, with incomplete coupling reactions leading to deletion sequences and reduced product purity [3] [8]. Modern coupling reagents including HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enable efficient amide bond formation under mild conditions [6] [2].

Resin loading optimization significantly influences synthesis outcomes, with typical loading densities ranging from 0.3 to 0.8 mmol/g depending on peptide sequence complexity [9]. Lower loading densities generally improve coupling efficiency for difficult sequences by reducing steric hindrance and aggregation effects.

Microwave-Assisted Synthesis Methods

Microwave-assisted solid phase peptide synthesis has emerged as a transformative technology for gonadorelin acetate production, offering substantial improvements in synthesis speed, yield, and purity compared to conventional room temperature methods [10] [11] [12]. This approach utilizes controlled microwave irradiation to accelerate both deprotection and coupling reactions through enhanced molecular motion and improved solvation.

Temperature control represents a critical parameter in microwave-assisted synthesis, with optimal temperatures typically ranging from 60 to 80 degrees Celsius for coupling reactions and 75 to 90 degrees Celsius for deprotection steps [10] [13]. These elevated temperatures dramatically reduce reaction times from hours to minutes while maintaining excellent stereochemical integrity [13].

Coupling reactions under microwave conditions can be completed in 5 to 10 minutes compared to 60 to 120 minutes for conventional synthesis [11] [14]. The acceleration results from improved activation of coupling reagents and enhanced diffusion rates within the resin matrix. Studies demonstrate that microwave energy allows most amino acid couplings to be completed in just 5 minutes with minimal racemization [10].

Deprotection efficiency shows similar improvements, with Fmoc removal requiring only 3 to 5 minutes under microwave conditions versus 15 to 30 minutes conventionally [10] [15]. The rapid deprotection minimizes exposure to basic conditions, reducing the risk of side reactions such as aspartimide formation.

Power control enables precise heating without creating hot spots or degrading sensitive residues [16] [17]. Modern microwave synthesizers provide accurate temperature monitoring through fiber-optic probes, ensuring reproducible conditions throughout the synthesis cycle.

Solvent compatibility expands under microwave conditions, with successful syntheses reported using dimethylformamide, N-methylpyrrolidone, and mixed solvent systems including toluene/dimethyl sulfoxide [12] [14]. This versatility allows optimization of solvation properties for challenging peptide sequences.

Energy efficiency represents an additional advantage, with microwave-assisted synthesis consuming approximately 60 percent less energy than conventional heating methods while achieving superior results . The reduced environmental impact and operational costs make this technology increasingly attractive for large-scale production.

Protection and Deprotection Strategies

Protecting group strategies form the foundation of successful gonadorelin acetate synthesis, requiring careful selection of orthogonal protection schemes that enable selective deprotection without affecting other functional groups [19] [20] [21]. The two primary strategies employed are the Fmoc/tert-butyl and Boc/benzyl methodologies, each offering distinct advantages for different synthetic approaches.

Fmoc Strategy utilizes 9-fluorenylmethyloxycarbonyl protection for alpha-amino groups, removable under mild basic conditions using 20 percent piperidine in dimethylformamide [20] [22] [21]. This base-labile protecting group provides excellent compatibility with acid-labile side chain protecting groups, enabling true orthogonal protection throughout the synthesis. The Fmoc group demonstrates exceptional stability under acidic conditions while being rapidly removed under basic treatment.

Side chain protection employs tert-butyl-based protecting groups including tert-butyl esters for aspartic and glutamic acid, tert-butyl ethers for serine, threonine, and tyrosine, and specialized groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine [19] [23] [24]. These protecting groups resist basic deprotection conditions while being efficiently removed during final acidolytic cleavage.

Trityl protection finds application for histidine residues in gonadorelin acetate synthesis, providing acid-labile protection that prevents unwanted side reactions during chain assembly [23] [24]. The trityl group shows excellent stability throughout the synthesis cycle while being cleanly removed under trifluoroacetic acid treatment.

Boc Strategy employs tert-butyloxycarbonyl protection for alpha-amino groups, requiring acidic deprotection using trifluoroacetic acid or hydrogen fluoride [20] [25] [26]. While historically important, this strategy has largely been superseded by Fmoc chemistry due to the harsher cleavage conditions required and potential for peptide degradation.

Orthogonal compatibility ensures that protecting groups can be removed selectively without affecting other protected functionalities [27] [28]. This principle enables sequential deprotection during synthesis and simultaneous removal of side chain protecting groups during final cleavage. Careful selection of protection schemes prevents cross-reactivity and ensures high-quality product formation.

Monitoring deprotection through analytical techniques including ninhydrin testing, UV spectroscopy, and high-performance liquid chromatography enables real-time optimization of reaction conditions [9] [29]. These methods provide immediate feedback on deprotection efficiency and help identify incomplete reactions before proceeding to the next coupling step.

Cleavage and Isolation Protocols

Cleavage and isolation protocols represent critical final steps in gonadorelin acetate synthesis, requiring careful optimization to achieve complete peptide release while minimizing side reactions and degradation [30] [31] [32]. The selection of appropriate cleavage conditions depends on the protecting group strategy employed and the specific amino acid composition of the target peptide.

Trifluoroacetic acid cleavage serves as the standard method for Fmoc-based synthesis, typically employing cocktails containing 82 to 95 percent trifluoroacetic acid with various scavengers to prevent side reactions [30] [31] [33]. The most commonly used cleavage cocktail consists of trifluoroacetic acid/triisopropylsilane/water (95:2.5:2.5), providing effective cleavage while minimizing cationic alkylation of sensitive residues.

Scavenger selection proves crucial for preventing unwanted modifications during cleavage, particularly for peptides containing methionine, cysteine, and tryptophan residues [30] [32] [34]. Triisopropylsilane effectively scavenges carbocations generated during protecting group removal, while water prevents peptide aggregation and aids in solvation. Phenol addition provides additional protection against aromatic alkylation reactions.

Reagent B composition (trifluoroacetic acid 88 percent, phenol 5 percent, water 5 percent, triisopropylsilane 2 percent) offers an "odorless" alternative to traditional thiol-containing cocktails while maintaining excellent scavenging capacity [32]. This composition proves particularly suitable for gonadorelin acetate synthesis due to its effectiveness with trityl-protected residues.

Cleavage timing requires optimization based on peptide composition and protecting group complexity, with standard protocols employing 1 to 4 hour treatments at room temperature [30] [35] [31]. Extended cleavage times may be necessary for complete removal of certain protecting groups, particularly when multiple arginine residues with Pbf protection are present.

Workup procedures involve precipitation of the crude peptide using cold ether, followed by centrifugation and washing to remove cleavage byproducts [35] [33] [36]. The crude peptide is then dissolved in appropriate solvents for purification, typically requiring immediate processing to prevent degradation.

Quality assessment through analytical high-performance liquid chromatography and mass spectrometry enables evaluation of cleavage efficiency and product purity before proceeding to final purification steps [30] [37] [38]. These analytical methods help identify incomplete cleavage or side reactions requiring protocol modification.

Acetate Salt Formation

Acetate salt formation represents the final step in gonadorelin acetate production, involving conversion from the typically obtained trifluoroacetate salt to the pharmaceutically preferred acetate form [39] [40] [41]. This transformation is essential for therapeutic applications due to reduced toxicity concerns and improved formulation properties associated with acetate counterions.

Ion exchange methodology provides the most common approach for salt conversion, utilizing reversed-phase high-performance liquid chromatography with acetic acid-containing mobile phases [39] [42] [41]. The peptide is loaded onto a C18 column, washed extensively with dilute acetic acid to remove trifluoroacetate, and eluted using an acetonitrile/acetic acid gradient system.

Buffer selection employs volatile acetic acid systems that can be completely removed during lyophilization, leaving the pure acetate salt without residual buffer components [42] [41] [43]. Typical buffer concentrations range from 0.1 to 1.0 percent acetic acid, providing sufficient ion-pairing capacity while maintaining peptide solubility.

Exchange efficiency depends on peptide hydrophobicity and the number of basic residues available for salt formation [40] [42]. Gonadorelin acetate, containing arginine and histidine residues, readily forms stable acetate salts with exchange efficiencies typically exceeding 95 percent when proper conditions are employed.

Process monitoring through ion chromatography and nuclear magnetic resonance spectroscopy enables verification of complete trifluoroacetate removal and confirmation of acetate salt formation [39] [42]. These analytical methods ensure that residual trifluoroacetate levels remain below acceptable limits for pharmaceutical applications.

Lyophilization conditions require optimization to maintain peptide stability while achieving complete solvent removal [44] [45] [46]. Typical protocols employ freezing at minus 40 degrees Celsius followed by primary drying under vacuum and secondary drying at elevated temperature to ensure complete water and acetic acid removal.

Stability considerations for the final acetate salt include protection from moisture due to hygroscopic properties and storage under refrigerated conditions to prevent degradation [44] [45]. Proper packaging in sealed containers with desiccant maintains product quality throughout the intended shelf life.

Characterization methods for the final product include high-performance liquid chromatography for purity determination, mass spectrometry for molecular weight confirmation, amino acid analysis for composition verification, and water content determination by Karl Fischer titration [45] [46]. These comprehensive analytical methods ensure that the final gonadorelin acetate meets all quality specifications for its intended use.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

17

Exact Mass

1241.59415488 g/mol

Monoisotopic Mass

1241.59415488 g/mol

Heavy Atom Count

89

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Gonadorelin diacetate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Li CX, Tang ST, Zhang Q. Changes in Bone Mineral Density and Metabolic Parameters after Pulsatile Gonadorelin Treatment in Young Men with Hypogonadotropic Hypogonadism. Int J Endocrinol. 2015;2015:324524. doi: 10.1155/2015/324524. Epub 2015 Aug 31. PubMed PMID: 26417369; PubMed Central PMCID: PMC4568382.
2: Akın O, Yavuz ST, Hacıhamdioğlu B, Sarı E, Gürsel O, Yeşilkaya E. Anaphylaxis to gonadorelin acetate in a girl with central precocious puberty. J Pediatr Endocrinol Metab. 2015 Nov 1;28(11-12):1387-9. doi: 10.1515/jpem-2015-0183. PubMed PMID: 26197466.
3: Poock SE, Lamberson WR, Lucy MC. Effect of different gonadorelin (GnRH) products used for the first or resynchronized timed artificial insemination on pregnancy rates in postpartum dairy cows. Theriogenology. 2015 Sep 1;84(4):504-8. doi: 10.1016/j.theriogenology.2015.04.002. Epub 2015 Apr 14. PubMed PMID: 25979657.
4: Picard-Hagen N, Lhermie G, Florentin S, Merle D, Frein P, Gayrard V. Effect of gonadorelin, lecirelin, and buserelin on LH surge, ovulation, and progesterone in cattle. Theriogenology. 2015 Jul 15;84(2):177-83. doi: 10.1016/j.theriogenology.2015.03.004. Epub 2015 Mar 14. PubMed PMID: 25890780.
5: Fu JF, Liang JF, Zhou XL, Prasad HC, Jin JH, Dong GP, Rose SR. Impact of BMI on gonadorelin-stimulated LH peak in premenarcheal girls with idiopathic central precocious puberty. Obesity (Silver Spring). 2015 Mar;23(3):637-43. doi: 10.1002/oby.21010. Epub 2015 Feb 3. PubMed PMID: 25645648.
6: Freick M, Weber O, Passarge O, Neubert T. [Use of gonadorelin[6-D-Phe] at day 0 or 12 after insemination to increase the conception rate in a large dairy herd in Saxony/Germany]. Tierarztl Prax Ausg G Grosstiere Nutztiere. 2014;42(6):331-42. doi: 10.15653/TPG-140315. Epub 2014 Nov 17. German. PubMed PMID: 25401927.
7: Shao WM, Bai WJ, Chen YM, Liu L, Wang YJ. [Micropump infusion of gonadorelin in the treatment of hypogonadotropic hypogonadism in patients with pituitary stalk interruption syndrome: cases analysis and literature review]. Beijing Da Xue Xue Bao. 2014 Aug 18;46(4):642-5. Review. Chinese. PubMed PMID: 25131486.
8: Janakiram NB, Mohammed A, Brewer M, Bryant T, Biddick L, Lightfoot S, Pathuri G, Gali H, Rao CV. Raloxifene and antiestrogenic gonadorelin inhibits intestinal tumorigenesis by modulating immune cells and decreasing stem-like cells. Cancer Prev Res (Phila). 2014 Mar;7(3):300-9. doi: 10.1158/1940-6207.CAPR-13-0345. Epub 2014 Jan 15. PubMed PMID: 24431404; PubMed Central PMCID: PMC3951612.
9: Shanehsazzadeh S, Lahooti A, Sadeghi HR, Jalilian AR. Estimation of human effective absorbed dose of 67Ga-cDTPA-gonadorelin based on biodistribution rat data. Nucl Med Commun. 2011 Jan;32(1):37-43. doi: 10.1097/MNM.0b013e328340b916. PubMed PMID: 21068688.
10: Souza AH, Cunha AP, Silva EP, Gümen A, Ayres H, Guenther JN, Wiltbank MC. Comparison of gonadorelin products in lactating dairy cows: efficacy based on induction of ovulation of an accessory follicle and circulating luteinizing hormone profiles. Theriogenology. 2009 Jul 15;72(2):271-9. doi: 10.1016/j.theriogenology.2009.02.016. Epub 2009 Apr 24. PubMed PMID: 19394072.
11: Hoogeveen J, Van der Veer E. Side effects of pharmacotherapy on bone with long-acting gonadorelin agonist triptorelin for paraphilia. J Sex Med. 2008 Mar;5(3):626-30. Epub 2007 Oct 30. PubMed PMID: 17971105.
12: Brüssow KP, Kanitz E, Tuchscherer A, Tosch P. Study of enteral versus parenteral application of the gonadotropin releasing hormone agonist Gonadorelin[6-D-Phe] (D-Phe6-LHRH) on LH secretion in Goettinger miniature pigs. J Reprod Dev. 2007 Jun;53(3):699-706. Epub 2007 Mar 14. PubMed PMID: 17380039.
13: Hoogeveen JH, van der Veer E. [Side effects of treatment with the long-acting gonadorelin agonist triptorelin in a case of paraphilia]. Tijdschr Psychiatr. 2007;49(2):111-5. Dutch. PubMed PMID: 17290340.
14: Bouchard P. [Gonadorelin antagonists: present and future ]. Rev Prat. 2005;Spec. No:25-7. Review. French. PubMed PMID: 15822867.
15: Jiang YJ, Liang L, Zhouliang ZC, Fu JF, Li Y, Hong F, Dong GP. [Simplified gonadorelin stimulation test in diagnosis of precocious puberty]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2004 Sep;33(5):452-5. Chinese. PubMed PMID: 15476332.
16: Rastegarnia A, Niasari-Naslaji A, Hovareshti P, Sarhaddi F, Safaei M. The effect of different doses of gonadorelin on ovarian follicle dynamics in river buffalo (Bubalus bubalis). Theriogenology. 2004 Oct 1;62(7):1283-91. PubMed PMID: 15325555.
17: Martínez M, Mapletoft RJ, Kastelic JP, Carruthers T. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle. Can Vet J. 2003 Feb;44(2):125-31. PubMed PMID: 12650040; PubMed Central PMCID: PMC340045.
18: Jin XH, Huang WQ. [Research progress in immune regulation of gonadorelin]. Sheng Li Ke Xue Jin Zhan. 2000 Apr;31(2):169-72. Review. Chinese. PubMed PMID: 12545741.
19: Sachyns'ka OV. [Nucleic acid and protein content in rat prostate during combined treatment with the gonadorelin agonist and an androgen receptor inhibitor]. Fiziol Zh. 2001;47(6):30-4. Ukrainian. PubMed PMID: 11962088.
20: Mahe V, Nartowski J, Montagnon F, Dumaine A, Glück N. Psychosis associated with gonadorelin agonist administration. Br J Psychiatry. 1999 Sep;175:290-1. PubMed PMID: 10645342.

Explore Compound Types